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Compound of Interest

3,4-Difluoro-2-hydroxybenzoic
Compound Name: d
aci

Cat. No.: B067316

In the landscape of pharmaceutical research and drug development, meticulous
characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR)
spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into
the chemical environment of atomic nuclei. This guide presents a detailed analysis of the
predicted *H and 3C NMR spectra of 3,4-Difluoro-2-hydroxybenzoic acid, a key intermediate
in the synthesis of various bioactive molecules. To provide a practical context, a direct
comparison is made with the experimental NMR data of the structurally related compound, 2-
hydroxybenzoic acid (salicylic acid).

Predicted *H and **C NMR Spectral Data of 3,4-
Difluoro-2-hydroxybenzoic Acid

Due to the limited availability of experimental spectra for 3,4-Difluoro-2-hydroxybenzoic acid
in the public domain, a predicted dataset is presented below. These predictions are derived
from established NMR principles and by drawing parallels with the known spectral data of
analogous compounds, including 3,4-difluorobenzoic acid and 2-hydroxybenzoic acid. The
presence of electron-withdrawing fluorine atoms and an electron-donating hydroxyl group on
the benzene ring significantly influences the chemical shifts of the aromatic protons and
carbons.

Table 1: Predicted *H and 3C NMR Data for 3,4-Difluoro-2-hydroxybenzoic Acid

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b067316?utm_src=pdf-interest
https://www.benchchem.com/product/b067316?utm_src=pdf-body
https://www.benchchem.com/product/b067316?utm_src=pdf-body
https://www.benchchem.com/product/b067316?utm_src=pdf-body
https://www.benchchem.com/product/b067316?utm_src=pdf-body
https://www.benchchem.com/product/b067316?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

1H NMR 13C NMR

Predicted Chemical Predicted Chemical
Proton ] Carbon )

Shift (ppm) Shift (ppm)
H-5 ~7.3-7.5 (dd) C-1 ~115-120
H-6 ~7.0- 7.2 (dd) C-2 ~150 - 155 (d)
-OH ~10.0 - 12.0 (br s) C-3 ~145 - 150 (dd)
-COOH ~11.0-13.0 (brs) C-4 ~150 - 155 (dd)
C-5 ~120 - 125 (d)
C-6 ~110 - 115 (d)
C=0 ~165-170

Chemical shifts are referenced to TMS (0 ppm). Coupling patterns are abbreviated as follows: s
= singlet, d = doublet, dd = doublet of doublets, br = broad.

Experimental *H and **C NMR Spectral Data of 2-
Hydroxybenzoic Acid

For a robust comparison, the experimental *H and 3C NMR data for 2-hydroxybenzoic acid are
provided. This compound serves as a valuable reference due to its structural similarity, lacking
only the two fluorine substituents.

Table 2: Experimental *H and 3C NMR Data for 2-Hydroxybenzoic Acid
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1H NMR 13C NMR
Experimental Experimental
Proton ] ) Carbon ] )
Chemical Shift (ppm) Chemical Shift (ppm)
H-3 7.45 (ddd) C-1 117.9
H-4 6.90 (ddd) C-2 161.6
H-5 7.40 (ddd) C-3 119.3
H-6 6.95 (dd) C-4 136.4
-OH ~10.5 (br s) C-5 130.3
-COOH ~11.5 (brs) C-6 117.9
Cc=0 172.5

Data acquired in DMSO-d6. Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocols

The following provides a general methodology for the acquisition of *H and 3C NMR spectra,
applicable to both the target compound and its analogues.

Sample Preparation:

o Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7
mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCI3, or Acetone-d6).

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (6 = 0.00 ppm).

e The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition:

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data
acquisition.
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» 'H NMR: Standard single-pulse experiments are performed. Key parameters include a 30-
degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
achieve an adequate signal-to-noise ratio.

e 13C NMR: Proton-decoupled 3C NMR spectra are acquired using a standard pulse program.
A larger number of scans is typically required due to the lower natural abundance of the 13C

isotope.

Visualization of Molecular Structures and Spectral
Correlations

The following diagrams illustrate the molecular structures and provide a visual representation of
the expected NMR correlations.
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Caption: Molecular structure of 3,4-Difluoro-2-hydroxybenzoic Acid.
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2-Hydroxybenzoic Acid
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Caption: Molecular structure of 2-Hydroxybenzoic Acid.
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Caption: Predicted key HMBC correlations for 3,4-Difluoro-2-hydroxybenzoic Acid.
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 To cite this document: BenchChem. [Spectral Analysis of 3,4-Difluoro-2-hydroxybenzoic Acid:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067316#1h-nmr-and-13c-nmr-spectral-analysis-of-3-
4-difluoro-2-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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